molecular formula C19H16N2O2S B12136092 N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide

N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide

Cat. No.: B12136092
M. Wt: 336.4 g/mol
InChI Key: QCLLLGZOIIQXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a quinoline moiety attached to a sulfanyl group, which is further connected to an acetamide structure The presence of the acetylphenyl group adds to its complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the quinoline-8-thiol, which can be synthesized from quinoline through a series of reactions involving sulfonation and reduction. The next step would involve the acylation of 3-acetylphenylamine to introduce the acetyl group. Finally, the two intermediates can be coupled through a nucleophilic substitution reaction to form the desired acetamide.

Industrial Production Methods

Industrial production of such compounds generally requires optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, which could be a potential mechanism of action in anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-(quinolin-8-ylthio)acetamide
  • N-(3-acetylphenyl)-2-(quinolin-8-ylsulfinyl)acetamide
  • N-(3-acetylphenyl)-2-(quinolin-8-ylsulfonyl)acetamide

Uniqueness

N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide is unique due to the presence of the sulfanyl group, which can undergo various chemical transformations, providing a versatile platform for further modifications

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-quinolin-8-ylsulfanylacetamide

InChI

InChI=1S/C19H16N2O2S/c1-13(22)15-6-2-8-16(11-15)21-18(23)12-24-17-9-3-5-14-7-4-10-20-19(14)17/h2-11H,12H2,1H3,(H,21,23)

InChI Key

QCLLLGZOIIQXHH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.